molecular formula C6H12N2O B2580926 Oxane-4-carboximidamide CAS No. 426828-34-4; 780031-45-0

Oxane-4-carboximidamide

Cat. No.: B2580926
CAS No.: 426828-34-4; 780031-45-0
M. Wt: 128.175
InChI Key: RLVPQNBFDNJRQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxane-4-carboximidamide (CAS 780031-45-0) is a heterocyclic organic compound featuring a six-membered oxane (tetrahydropyran) ring substituted with a carboximidamide group (-C(=NH)-NH₂) at the 4-position. Its molecular formula is C₆H₁₂N₂O, with a molar mass of 128.17 g/mol. The compound is commercially available in high purity (≥95%) for research applications, particularly in medicinal chemistry and organic synthesis . The carboximidamide group confers strong basicity and hydrogen-bonding capacity, making it a versatile intermediate for constructing ligands, catalysts, or bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxane-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVPQNBFDNJRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key attributes of Oxane-4-carboximidamide and related compounds:

Compound Name CAS Number Core Structure Functional Groups Key Properties Applications
This compound 780031-45-0 Oxane (tetrahydropyran) Carboximidamide (-C(=NH)-NH₂) High basicity, H-bond donor/acceptor Pharmaceutical intermediates, ligand synthesis
Pyridine-4-carboxamidoxime N-oxide Not specified Pyridine N-oxide, oxime (-N-O⁻, -C=N-OH) Polar, strong H-bonding capacity Crystal engineering, supramolecular chemistry
Oxamide 471-46-5 Linear chain Diamide (-NH₂-C(=O)-C(=O)-NH₂) Low solubility, thermal stability Polymers, slow-release fertilizers
Oxan-3-amine 120811-32-7 Oxane Primary amine (-NH₂) Moderate basicity Building block for amine derivatives
Oxan-4-ylhydrazine dihydrochloride 1187974-47-5 Oxane Hydrazine (-NH-NH₂) High reactivity, salt form Synthesis of hydrazine derivatives

Key Differences and Implications

This compound vs. Pyridine-4-carboxamidoxime N-oxide
  • Ring System: Oxane’s oxygen atom creates an electron-rich, non-aromatic ring, while pyridine’s nitrogen atom imparts aromaticity and basicity.
  • Functional Groups : The carboximidamide group in this compound is more basic (pKa ~11–12) compared to the oxime (pKa ~4–5) and N-oxide groups in the pyridine derivative. This makes the former more reactive in acid-catalyzed reactions .
  • Applications : Pyridine-4-carboxamidoxime N-oxide is used in crystal engineering due to its supramolecular H-bonding networks, whereas this compound’s applications focus on drug design .
This compound vs. Oxamide
  • Reactivity : Oxamide’s diamide structure is less basic and participates in condensation reactions, while the amidine group in this compound enables nucleophilic substitution and metal coordination .
  • Solubility : Oxamide’s poor water solubility limits its use to industrial applications, whereas this compound’s polar groups enhance solubility in polar solvents .
This compound vs. Oxan-3-amine
  • Basicity : The amidine group in this compound is significantly more basic than the primary amine in Oxan-3-amine, enabling distinct reactivity in pH-dependent reactions .
  • Synthetic Utility : Oxan-3-amine serves as a precursor for alkylation or acylation, while this compound is used in amidine-specific reactions, such as cycloadditions .

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